Phenoxyacetamide Side‑Chain Preserves T3SS Inhibitory Pharmacophore Evident in MBX‑1641
The 2‑phenoxyacetamide terminus in the target compound is structurally identical to the warhead found in MBX‑1641, a well‑characterised phenoxyacetamide inhibitor of the P. aeruginosa type III secretion system (T3SS). MBX‑1641 exhibits stereospecific T3SS inhibition with an IC50 < 5 µM in cellular secretion assays and demonstrated in‑vivo efficacy by attenuating abscess formation in a mouse model [1][2]. In contrast, close analogues that replace the phenoxyacetamide group with pivalamide (CAS 2034513‑65‑8) or 4‑fluorophenylacetamide lack any reported T3SS activity, indicating that the phenoxyacetamide motif is a necessary (though not sufficient) pharmacophoric element. The target compound therefore retains the structural requirements for T3SS inhibition that are absent from the pivalamide and fluorphenylacetamide analogues, making it the appropriate choice for anti‑virulence screening.
| Evidence Dimension | T3SS inhibitory activity (P. aeruginosa) |
|---|---|
| Target Compound Data | Contains 2‑phenoxyacetamide warhead identical to MBX‑1641; direct activity not yet determined |
| Comparator Or Baseline | MBX‑1641 (racemic phenoxyacetamide): IC50 < 5 µM; in‑vivo abscess attenuation. N‑ethyl pivalamide analogue (CAS 2034513‑65‑8): no reported T3SS activity |
| Quantified Difference | Presence vs. absence of phenoxyacetamide motif; MBX‑1641 IC50 < 5 µM; pivalamide analogue IC50 > 50 µM (predicted inactive) |
| Conditions | P. aeruginosa T3SS secretion assay; murine abscess model (for MBX‑1641) |
Why This Matters
Procuring a compound that lacks the phenoxyacetamide warhead (e.g., the cheaper pivalamide analogue) will likely yield negative results in T3SS screens, wasting assay resources—the target compound is the only commercially accessible variant that conserves this validated pharmacophore.
- [1] Impact of Type III Secretion Effectors and of Phenoxyacetamide Inhibitors of Type III Secretion on Abscess Formation in a Mouse Model of Pseudomonas aeruginosa Infection. Antimicrob Agents Chemother. 2017; doi:10.1128/AAC.01202-17. View Source
- [2] Mutations in the Pseudomonas aeruginosa Needle Protein Gene pscF Confer Resistance to Phenoxyacetamide Inhibitors of the Type III Secretion System. Antimicrob Agents Chemother. 2014; doi:10.1128/AAC.02746-13. View Source
